molecular formula C8H6ClF3O2Si B14450916 (Trifluorosilyl)methyl 4-chlorobenzoate CAS No. 76240-92-1

(Trifluorosilyl)methyl 4-chlorobenzoate

Cat. No.: B14450916
CAS No.: 76240-92-1
M. Wt: 254.66 g/mol
InChI Key: YOYBYKTYPCYLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Trifluorosilyl)methyl 4-chlorobenzoate is a chemical compound that features a trifluorosilyl group attached to a methyl group, which is further bonded to a 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a trifluorosilyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, ensuring the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Trifluorosilyl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

    Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluorosilyl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(Trifluorosilyl)methyl 4-chlorobenzoate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.

    Catalysis: It is studied for its role as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of (Trifluorosilyl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl 4-chlorobenzoate: Similar in structure but lacks the silyl group.

    (Trifluorosilyl)methyl benzoate: Similar but without the chlorine substitution on the benzene ring.

    Trifluoromethylsilanes: Compounds with similar trifluorosilyl groups but different substituents.

Uniqueness

(Trifluorosilyl)methyl 4-chlorobenzoate is unique due to the presence of both the trifluorosilyl and 4-chlorobenzoate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, materials science, and other fields.

Properties

CAS No.

76240-92-1

Molecular Formula

C8H6ClF3O2Si

Molecular Weight

254.66 g/mol

IUPAC Name

trifluorosilylmethyl 4-chlorobenzoate

InChI

InChI=1S/C8H6ClF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2

InChI Key

YOYBYKTYPCYLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.